4-chloro-N,N-diethyl-3-nitrobenzamide
Description
Overview of Halogenated Nitrobenzamides in Modern Organic Synthesis
Halogenated nitrobenzamides are a class of organic compounds that serve as versatile intermediates in modern organic synthesis. The presence of both a halogen (such as chlorine) and a nitro group on the benzamide (B126) framework imparts unique reactivity and allows for a variety of chemical transformations. These functional groups can be strategically modified to produce a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. For instance, the nitro and chloro substituents on the benzamide backbone can be altered to create compounds with specific biological activities, including antimicrobial, antifungal, or insecticidal properties. ontosight.ai
Significance of the Diethylamide Moiety in Chemical Research
The diethylamide moiety is a common functional group found in a variety of biologically active compounds. Its presence can significantly influence the pharmacological and physicochemical properties of a molecule. One of the most well-known examples is lysergic acid diethylamide (LSD), where the diethylamide group is crucial for its potent psychoactive effects. caymanchem.com Computational modeling has suggested that the diethylamide group of LSD binds within a specific pocket of the 5-HT2A receptor, and alterations to the size of this alkyl group can unfavorably affect receptor activation. caymanchem.com
In medicinal chemistry, the incorporation of a diethylamide group can impact a compound's solubility, metabolic stability, and ability to cross biological membranes. The lipophilic nature of the ethyl groups can enhance membrane permeability, while the tertiary amide provides a degree of metabolic stability. The specific conformation and steric bulk of the diethylamide group can also play a critical role in how a molecule interacts with its biological target.
Structural Features and Electronic Configuration of 4-chloro-N,N-diethyl-3-nitrobenzamide
The molecular structure of this compound is characterized by a central benzene (B151609) ring substituted with a chloro group at the 4-position, a nitro group at the 3-position, and an N,N-diethylcarboxamide group at the 1-position.
Key Structural and Electronic Features:
Benzene Ring: The aromatic ring serves as the core scaffold of the molecule.
Chloro Group: As an electron-withdrawing group, the chlorine atom influences the electron density of the aromatic ring through inductive effects.
N,N-diethylamide Group: This tertiary amide group consists of a carbonyl group bonded to a nitrogen atom, which is in turn bonded to two ethyl groups. The presence of the lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, influencing the rotational barrier around the C-N bond.
The combination of these functional groups creates a complex electronic environment within the molecule. The electron-withdrawing nature of the chloro and nitro groups will decrease the electron density of the benzene ring, particularly at the ortho and para positions relative to the nitro group. The electronic structure of nitroaromatic compounds has been a subject of theoretical studies, which indicate a significant charge transfer from the aromatic ring to the nitro group. nih.gov
Below is a table summarizing the key structural features:
| Feature | Description |
| Molecular Formula | C11H13ClN2O3 |
| Core Structure | Benzamide |
| Substituents | 4-chloro, 3-nitro, N,N-diethyl |
| Key Functional Groups | Aromatic ring, Halogen (Chloro), Nitro group, Tertiary Amide |
Research Objectives and Unexplored Avenues in this compound Studies
While the individual components of this compound are well-understood in various chemical contexts, the specific properties and potential of this particular combination of functional groups remain largely unexplored. Future research on this compound could focus on several key areas:
Novel Synthetic Methodologies: Developing efficient and stereoselective synthetic routes to this compound and its derivatives.
Detailed Spectroscopic and Crystallographic Analysis: A thorough characterization of the compound's structure using techniques such as X-ray crystallography, NMR, and IR spectroscopy would provide valuable insights into its conformation and intermolecular interactions.
Reactivity Studies: Investigating the reactivity of the various functional groups on the molecule to understand how they can be selectively modified to create new derivatives. For example, the reduction of the nitro group to an amine would yield a significantly different electronic and steric environment, opening up new avenues for further functionalization.
Computational Modeling: Employing theoretical methods to study the electronic properties, conformational preferences, and potential intermolecular interactions of the molecule.
Exploration of Biological Activity: Given the prevalence of halogenated nitrobenzamides and diethylamides in bioactive molecules, it would be of interest to screen this compound and its derivatives for potential pharmacological activity.
A systematic investigation into these areas would contribute to a deeper understanding of the structure-property relationships in this class of compounds and could uncover novel applications in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N,N-diethyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-13(4-2)11(15)8-5-6-9(12)10(7-8)14(16)17/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWLUMZDGRNXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro N,n Diethyl 3 Nitrobenzamide
Established Synthetic Routes and Mechanistic Considerations
Traditional methods for the synthesis of 4-chloro-N,N-diethyl-3-nitrobenzamide rely on well-established reactions that are widely used in organic chemistry for amide bond formation.
Amidation Reactions from 4-chloro-3-nitrobenzoyl Halides
A primary and highly effective method for synthesizing this compound is through the acylation of diethylamine (B46881) with 4-chloro-3-nitrobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is favored for its high reactivity and generally good yields. mdpi.comdiva-portal.org
The process begins with the preparation of the acyl chloride. 4-chloro-3-nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid into the more reactive 4-chloro-3-nitrobenzoyl chloride. ontosight.ainih.gov The presence of the acyl chloride group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. ontosight.ai
The subsequent step involves the reaction of 4-chloro-3-nitrobenzoyl chloride with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. mdpi.com
Reaction Conditions for Amidation of 4-chloro-3-nitrobenzoyl Chloride
| Parameter | Condition | Purpose |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| Reactants | 4-chloro-3-nitrobenzoyl chloride, Diethylamine | Formation of the amide |
| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, Chloroform | Provides a reaction medium |
| Temperature | Room Temperature | Mild conditions for the reaction |
Direct Amidation from 4-chloro-3-nitrobenzoic Acid Derivatives
Direct amidation of 4-chloro-3-nitrobenzoic acid with diethylamine offers a more atom-economical route by avoiding the pre-formation of an acyl halide. This method typically requires the use of coupling agents or catalysts to activate the carboxylic acid. diva-portal.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. google.com
The mechanism involves the activation of the carboxylic acid by the coupling agent, forming a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by diethylamine, leading to the formation of this compound and a urea (B33335) byproduct. While this method avoids the use of harsh chlorinating agents, the removal of byproducts can sometimes be challenging. google.com
Multistep Synthetic Pathways Involving Nitro Group Introduction and Halogenation
A lengthier, yet viable, synthetic strategy involves the construction of the substituted benzene (B151609) ring through sequential nitration and halogenation steps, followed by amidation. A plausible route could start from p-chlorotoluene. The first step would be the nitration of p-chlorotoluene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 4-chloro-3-nitrotoluene (B146361). guidechem.com
The methyl group of 4-chloro-3-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. This step produces 4-chloro-3-nitrobenzoic acid. guidechem.com Finally, the resulting carboxylic acid can be converted to this compound using either of the amidation methods described previously.
Key Steps in Multistep Synthesis
| Step | Starting Material | Reagents | Product |
| 1. Nitration | p-Chlorotoluene | HNO₃, H₂SO₄ | 4-chloro-3-nitrotoluene |
| 2. Oxidation | 4-chloro-3-nitrotoluene | KMnO₄ | 4-chloro-3-nitrobenzoic acid |
| 3. Amidation | 4-chloro-3-nitrobenzoic acid | SOCl₂, then Diethylamine | This compound |
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on the development of more efficient and environmentally friendly methods.
Catalytic Approaches to Benzamide (B126) Formation
Catalytic methods for direct amide formation are gaining traction as they often offer milder reaction conditions and reduce waste. researchgate.net Various catalysts, including those based on boric acid or transition metals like titanium and zirconium, have been developed to facilitate the direct condensation of carboxylic acids and amines. diva-portal.orgresearchgate.netresearchgate.net
In a catalytic cycle, the catalyst would activate the carboxylic acid group of 4-chloro-3-nitrobenzoic acid, making it more susceptible to reaction with diethylamine. These methods can often be performed at lower temperatures and may not require stoichiometric activating agents, thus generating less waste. researchgate.net
Green Chemistry Principles in Synthetic Design
The synthesis of this compound can be designed with green chemistry principles in mind to minimize environmental impact. nih.govucl.ac.uk Key considerations include the use of less hazardous solvents, improving atom economy, and reducing energy consumption. ucl.ac.ukbohrium.com
For instance, enzymatic catalysis presents a green alternative for amide bond formation. nih.gov Lipases, in particular, have been shown to be effective biocatalysts for amidation reactions in organic solvents under mild conditions. nih.gov Additionally, solvent-free reaction conditions, where the reactants are heated together, sometimes with a catalyst, can significantly reduce solvent waste. researchgate.netbohrium.com The choice of starting materials and reagents also plays a crucial role. Opting for direct amidation over the acyl halide route improves atom economy by reducing the number of steps and the use of harsh reagents. diva-portal.org
Flow Chemistry Applications for Continuous Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of amides, including improved reaction control, enhanced safety, and greater scalability. While specific studies on the continuous synthesis of this compound are not extensively documented, the principles can be extrapolated from the synthesis of other N,N-diethylbenzamides in flow reactors. vapourtec.comresearchgate.netdurham.ac.uk
A continuous flow process for amide synthesis typically involves pumping streams of the reactants, such as the acid chloride (4-chloro-3-nitrobenzoyl chloride in a suitable solvent) and the amine (diethylamine), into a heated reactor coil or a microreactor where they mix and react. vapourtec.com The product stream then continuously exits the reactor. In-line analytical techniques, such as IR spectroscopy, can be integrated to monitor the reaction progress in real-time. vapourtec.comdurham.ac.uk
For the synthesis of a complex N,N-diethylbenzamide, a sequence of microreactors has been employed to carry out multi-step reactions in a continuous fashion. vapourtec.comdurham.ac.uk This approach allows for precise control over reaction parameters at each step. While the direct synthesis of this compound via a one-step flow process is feasible, a multi-reactor setup could be envisioned for a more complex synthesis involving this moiety.
The use of solid-supported reagents or catalysts within packed-bed reactors is another strategy in flow chemistry that can simplify purification. researchgate.net For instance, a flow-based amide synthesis has been demonstrated using alumina (B75360) (Al2O3) as a Lewis acid catalyst. researchgate.net Such a setup could potentially be adapted for the synthesis of this compound, offering a streamlined process with easier product isolation.
Table 1: Comparison of Batch vs. Flow Synthesis for Amides
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Control | Less precise, potential for hotspots | Precise temperature and mixing control |
| Safety | Higher risk with exothermic reactions | Improved safety due to small reaction volumes |
| Scalability | Often challenging | Readily scalable by extending run time |
| Reaction Time | Can be lengthy | Often significantly shorter |
| Productivity | Lower for a given reactor size | Higher for a given reactor size |
Optimization of Reaction Parameters and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include the solvent system, temperature, pressure, and the quality of the starting materials.
The choice of solvent is critical in amide synthesis as it can influence the solubility of reactants, the reaction rate, and the ease of product purification. For the reaction between an acyl chloride and an amine, aprotic solvents are generally preferred to avoid hydrolysis of the acyl chloride.
In the synthesis of various benzamides, solvents such as dichloromethane, toluene (B28343), and acetonitrile (B52724) have been successfully employed. prepchem.comresearchgate.netsld.cu For instance, the synthesis of 4-chloro-3-nitrobenzoyl chloride, the precursor to the target compound, has been carried out in dichloromethane. prepchem.com In a study on the synthesis of N,N-diethylbenzamides via a Mitsunobu reaction, various solvents were screened, with toluene being identified as optimal. nih.gov
The polarity of the solvent can also play a role. A study on the synthesis of N,N-diethyl-m-methylbenzamide indicated that a mixture of water and ethanol (B145695) (4:1) provided the highest yield in a particular synthetic route. researchgate.net However, for the reaction of an acid chloride with an amine, the presence of water would be detrimental. The use of a non-polar or low-polar solvent can be beneficial for the recrystallization and purification of the final product. researchgate.net
Table 2: Effect of Solvent on the Yield of a Related N,N-Diethylbenzamide Synthesis
| Solvent | Yield (%) |
| Toluene | 85 |
| Tetrahydrofuran (THF) | 78 |
| Dichloromethane (DCM) | 72 |
| Acetonitrile (MeCN) | 65 |
Data is hypothetical and for illustrative purposes based on general principles of solvent effects in similar reactions.
Temperature is a crucial parameter that directly influences the rate of reaction. For the synthesis of N,N-diethylbenzamides, reactions are often conducted at temperatures ranging from room temperature to reflux. nih.govprepchem.com The formation of 4-chloro-3-nitrobenzoyl chloride from the corresponding carboxylic acid using oxalyl chloride is typically performed at around 30°C. prepchem.com
In a study on the one-step synthesis of N,N-diethyl-m-methylbenzamide in a fixed-bed reactor, the reaction temperature was varied from 60°C to 550°C, with an optimal temperature of 80°C being identified for a related batch process. researchgate.netgoogle.com Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts and decomposition of the desired product.
Pressure is another parameter that can be manipulated, particularly in flow chemistry systems. While many amide syntheses are conducted at atmospheric pressure, applying elevated pressure can allow for heating solvents above their normal boiling points, which can significantly increase reaction rates. In the context of the fixed-bed synthesis of N,N-diethyl-m-methylbenzamide, reaction pressures ranged from 0.1 MPa to 5.0 MPa. google.com
Table 3: Influence of Temperature on Reaction Time for a Generic Benzamide Synthesis
| Temperature (°C) | Reaction Time (hours) |
| 25 (Room Temp) | 24 |
| 50 | 8 |
| 80 (Reflux in THF) | 3 |
| 110 (Reflux in Toluene) | 1 |
Data is hypothetical and for illustrative purposes based on general chemical kinetics.
The purity of the starting materials, 4-chloro-3-nitrobenzoic acid and diethylamine, is paramount for achieving a high yield of a pure final product. Impurities in the 4-chloro-3-nitrobenzoic acid can carry through the synthesis of the acid chloride and subsequently contaminate the final benzamide. For example, in the synthesis of p-nitrobenzoyl chloride, the purity of both p-nitrobenzoic acid and the chlorinating agent (phosphorus pentachloride) was found to be critical for obtaining high yields. orgsyn.org
Similarly, the purity of the diethylamine is important, as is the accurate determination of its concentration if it is used as a solution. The stoichiometry of the reactants also needs to be carefully controlled. Typically, a slight excess of the amine or the use of a base is employed to neutralize the hydrochloric acid that is formed as a byproduct during the reaction of the acyl chloride with the amine. prepchem.com In the synthesis of N,N-diethylbenzamide from benzoyl chloride, triethylamine was used as a base in addition to diethylamine. prepchem.com
The precursor, 4-chloro-3-nitrobenzoyl chloride, is a solid that can be purified by trituration with a non-polar solvent like hexane (B92381) to remove impurities. prepchem.com Ensuring the high purity of this intermediate is a key step in obtaining high-purity this compound.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro N,n Diethyl 3 Nitrobenzamide
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for 4-chloro-N,N-diethyl-3-nitrobenzamide. This process involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. ambeed.com In this molecule, the nitro group at the ortho position and the diethylbenzamide group at the para position to the chlorine atom provide this necessary activation.
The activated nature of the chlorine atom in this compound allows for its displacement by a wide variety of nucleophilic agents. These reactions are fundamental in synthesizing a diverse range of derivatives where the chlorine is replaced by oxygen, nitrogen, or sulfur-containing moieties.
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can react with this compound to form the corresponding aryl ethers. The reaction typically proceeds by the attack of the oxygen nucleophile on the carbon atom attached to the chlorine, leading to the formation of a new carbon-oxygen bond and the expulsion of the chloride ion. For instance, reaction with a generic alkoxide (RO⁻) would yield a 4-alkoxy-N,N-diethyl-3-nitrobenzamide derivative.
Table 1: Expected Products from Reactions with Oxygen Nucleophiles
| Nucleophile (Example) | Reagent Example | Expected Product Class |
| Alkoxide | Sodium methoxide (NaOCH₃) | Aryl ether |
| Phenoxide | Sodium phenoxide (NaOPh) | Diaryl ether |
| Hydroxide | Sodium hydroxide (NaOH) | Phenol |
Nitrogen-based nucleophiles, particularly primary and secondary amines, readily displace the chlorine atom in activated aryl halides. This reaction is a common method for forming substituted aniline derivatives. The reaction of this compound with various amines would produce N-substituted 4-amino-N,N-diethyl-3-nitrobenzamide compounds. Computational studies on similar molecules, like 1-chloro-2-nitrobenzene reacting with aniline, confirm that the reaction proceeds through a stabilized intermediate, highlighting the favorability of this substitution. africaresearchconnects.com
Table 2: Expected Products from Reactions with Nitrogen Nucleophiles
| Nucleophile (Example) | Reagent Example | Expected Product Class |
| Ammonia (B1221849) | NH₃ | Primary arylamine |
| Primary Amine | Methylamine (CH₃NH₂) | Secondary arylamine |
| Secondary Amine | Diethylamine (B46881) ((CH₃CH₂)₂NH) | Tertiary arylamine |
Sulfur-based nucleophiles, such as thiolates (RS⁻), are also effective in displacing the chlorine atom via the SNAr mechanism to form thioethers (sulfides). The high nucleophilicity of sulfur compounds facilitates these reactions. For example, treatment with a thiolate anion would yield a 4-(alkylthio)-N,N-diethyl-3-nitrobenzamide. Research on related dinitro-dihalogenated benzenes shows that thiolate anions are effective nucleophiles for sequential substitutions. nih.gov
Table 3: Expected Products from Reactions with Sulfur Nucleophiles
| Nucleophile (Example) | Reagent Example | Expected Product Class |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether (Sulfide) |
| Hydrosulfide | Sodium hydrosulfide (NaSH) | Thiophenol |
The feasibility of the aforementioned SNAr reactions is critically dependent on the activating effect of the ortho-nitro group. Electron-withdrawing groups activate the aryl ring towards nucleophilic attack in two primary ways:
Inductive Effect : The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density from the benzene (B151609) ring through the sigma bonds. This inductive withdrawal makes the carbon atom attached to the chlorine more electrophilic and thus more susceptible to attack by a nucleophile. libretexts.org
Resonance Effect : More significantly, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. africaresearchconnects.com When the nucleophile attacks the ring, the negative charge is delocalized across the aromatic system. The ortho-nitro group provides substantial stabilization by allowing the negative charge to be delocalized onto its oxygen atoms through resonance. This delocalization significantly lowers the activation energy of the reaction, thereby increasing the reaction rate. africaresearchconnects.comlibretexts.org Without such stabilization, the intermediate would be highly energetic and the reaction would proceed much more slowly, if at all. libretexts.org Studies on the solvolysis of ortho-nitrobenzyl halides have also pointed to the complex role of the ortho-nitro group, which can, in some cases, provide intramolecular assistance. nih.gov
Displacement of the Chlorine Atom by Diverse Nucleophiles
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily reducible to various other nitrogen-containing functional groups, most commonly an amino group (-NH₂). The reduction of aromatic nitro compounds is a well-established and versatile transformation in organic synthesis. wikipedia.org
The most common transformation is the complete reduction of the nitro group to a primary amine, which would yield 3-amino-4-chloro-N,N-diethylbenzamide. This can be achieved using a variety of reducing agents and conditions. organic-chemistry.org
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. It is a clean and efficient method for nitro group reduction. wikipedia.org
Metals in Acidic Media : A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). wikipedia.org For instance, the Fe/HCl system is widely used on an industrial scale.
Transfer Hydrogenation : Reagents like hydrazine (N₂H₄) in the presence of a catalyst can serve as a source of hydrogen to reduce the nitro group. unimi.it
Metal Hydrides : While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often not used for aryl nitro compounds as they can lead to side products like azo compounds. wikipedia.org Milder reagents like sodium borohydride (NaBH₄) can be used in conjunction with a transition metal catalyst. unimi.it
Depending on the reaction conditions and the reducing agent employed, the reduction can sometimes be stopped at intermediate stages, such as the hydroxylamine (-NHOH) or nitroso (-NO) level. wikipedia.orgunimi.it For example, the use of zinc dust with ammonium (B1175870) chloride is a known method for converting nitroarenes to N-arylhydroxylamines. wikipedia.org
Table 4: Common Methods for Nitro Group Reduction and Their Products
| Reagent/Method | Product Functional Group | Example Product from this compound |
| H₂, Pd/C | Amine (-NH₂) | 3-amino-4-chloro-N,N-diethylbenzamide |
| Fe, HCl | Amine (-NH₂) | 3-amino-4-chloro-N,N-diethylbenzamide |
| SnCl₂, HCl | Amine (-NH₂) | 3-amino-4-chloro-N,N-diethylbenzamide |
| Zn, NH₄Cl | Hydroxylamine (-NHOH) | 4-chloro-N,N-diethyl-3-(hydroxyamino)benzamide |
Reactivity of the Amide Moiety
The N,N-diethylamide group in this compound is relatively stable but can undergo specific reactions under forcing conditions.
Amide bonds can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. The hydrolysis of benzamides is influenced by the substituents on the aromatic ring. For this compound, the electron-withdrawing nitro and chloro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
In alkaline hydrolysis, the reaction proceeds via a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon. actachemscand.org The breakdown of this intermediate to form the carboxylate and diethylamine is the rate-determining step. The presence of electron-withdrawing groups, such as the 4-nitro group in 4-nitrobenzamide, generally accelerates the rate of alkaline hydrolysis. actachemscand.org
As a tertiary amide, this compound lacks a proton on the amide nitrogen, which prevents direct N-alkylation or N-acylation reactions that are common for primary and secondary amides. Derivatization would require more complex chemical transformations. The synthesis of related N-substituted-4-chloro-3-nitrobenzamide derivatives is typically achieved not by modifying the existing amide, but by reacting 4-chloro-3-nitrobenzoyl chloride with the appropriate primary or secondary amine. nih.gov
Electrophilic Aromatic Substitution (EAS) Patterns (if observed)
Electrophilic aromatic substitution (EAS) reactions are highly unlikely to occur on the aromatic ring of this compound. The ring is severely deactivated by three potent electron-withdrawing groups:
Nitro group (-NO₂): A strong deactivator and meta-director.
N,N-diethylcarbamoyl group (-CON(Et)₂): A deactivating group and meta-director.
Chloro group (-Cl): A deactivator that directs ortho- and para-.
The cumulative deactivating effect of these three groups makes the benzene ring extremely electron-poor and thus highly resistant to attack by electrophiles. Instead of electrophilic substitution, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (NAS), where the chloro group could potentially be displaced by a strong nucleophile, a reaction activated by the ortho-nitro group. google.com
Kinetic and Thermodynamic Aspects of Key Transformations
The rates of the key transformations of this compound are governed by kinetic and thermodynamic factors.
For the reduction of the nitro group , the reaction rate is highly dependent on the redox potential of the nitroaromatic compound. A linear relationship is often observed between the logarithm of the reaction rate (or k_cat/K_m for enzymatic reactions) and the one-electron reduction potential (E¹₇) of the nitroaromatic compound. nih.gov This indicates that compounds with a higher (less negative) reduction potential are more easily reduced. The electron-withdrawing substituents on this compound would be expected to increase its reduction potential compared to nitrobenzene, thus facilitating its reduction.
Structural Elucidation and Conformational Analysis
X-ray Crystallography of 4-chloro-N,N-diethyl-3-nitrobenzamide and Related Structures
While a specific crystal structure for this compound is not publicly available, extensive analysis of closely related compounds, such as 4-chloro-3-nitrobenzamide (B92726) and various N,N-diethylbenzamides, provides significant insight into its expected molecular architecture and solid-state organization.
The molecular geometry of the core 4-chloro-3-nitrophenyl moiety can be reliably inferred from the crystal structure of 4-chloro-3-nitrobenzamide. In this related primary amide, the benzene (B151609) ring is planar. The key substituents—the chlorine atom, the nitro group, and the amide group's carbonyl carbon—are nearly coplanar with the ring, deviating only slightly.
The bond lengths and angles are expected to be within normal ranges for substituted benzamides. For instance, in the related compound N-chloro-N-methoxy-4-nitrobenzamide, the C=O double bond is approximately 1.20 Å, and the C-N amide bond is around 1.41 Å core.ac.uk. The geometry around the amide nitrogen in this compound is expected to be trigonal planar due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character.
Table 1: Expected Bond Parameters for this compound based on Analogous Structures
| Parameter | Atom 1 | Atom 2 | Expected Value (Å) | Analogous Compound Source |
| Bond Length | C | O (carbonyl) | ~1.20 - 1.23 | N-chloro-N-methoxy-4-nitrobenzamide core.ac.uk |
| Bond Length | C (ring) | C (carbonyl) | ~1.49 - 1.51 | N-chloro-N-methoxy-4-nitrobenzamide core.ac.uk |
| Bond Length | C (carbonyl) | N (amide) | ~1.37 - 1.41 | N-chloro-N-methoxy-4-nitrobenzamide core.ac.uk |
| Bond Length | C (ring) | Cl | ~1.74 | 4-chloro-N,N-diphenylbenzamide |
| Bond Length | C (ring) | N (nitro) | ~1.47 | General nitroaromatics |
| Bond Angle | C(ring)-C(carbonyl)-N | - | ~118° - 122° | General benzamides |
| Bond Angle | O=C-N | - | ~120° - 122° | General benzamides |
In the solid state, molecules of this compound will arrange to maximize favorable intermolecular forces. Unlike its primary amide analog, 4-chloro-3-nitrobenzamide, the target molecule lacks N-H protons and therefore cannot act as a classical hydrogen bond donor. However, the carbonyl oxygen and the oxygens of the nitro group are potent hydrogen bond acceptors.
Therefore, the dominant interactions are likely to be:
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the ethyl protons or aromatic C-H groups of one molecule and the carbonyl or nitro oxygens of a neighboring molecule.
Halogen Bonding: The chlorine atom, possessing an electropositive region known as a σ-hole, may engage in halogen bonding with electron-rich atoms like the oxygen atoms of adjacent molecules.
π-π Stacking: The electron-deficient aromatic rings, influenced by the withdrawing nitro and chloro groups, can participate in offset π-π stacking interactions, which contribute to the stability of the crystal lattice.
The conformation of this compound in the solid state is primarily defined by the torsion angles around the C(ring)-C(carbonyl) bond and the C(carbonyl)-N bond. Due to the partial double-bond character of the amide C-N bond, rotation is restricted.
Studies on related N,N-diethylbenzamides show that the amide group is often twisted out of the plane of the benzene ring to minimize steric hindrance. mdpi.comresearchgate.net The two ethyl groups on the nitrogen atom will adopt a conformation that minimizes steric clashes with each other and with the carbonyl oxygen. This can lead to different polymorphic forms, where the same molecule crystallizes with different conformations or packing arrangements. mdpi.comresearchgate.net The orientation of the nitro group is typically coplanar with the benzene ring to maximize resonance stabilization.
Advanced Spectroscopic Characterization Techniques for Structural Assignment
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the chemical structure of this compound in solution.
While direct experimental spectra for this compound are not readily published, a detailed analysis can be performed based on data from analogous compounds such as 4-chloro-N,N-diethylbenzamide nih.gov and 4-chloro-3-nitrobenzoic acid.
¹H NMR Analysis: The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.
Aromatic Region (δ 7.5 - 8.2 ppm): The benzene ring has three protons. The proton at C2 (between the nitro and amide groups) will be the most deshielded due to the strong electron-withdrawing effects of both adjacent groups, appearing as a doublet at the lowest field. The proton at C6 will appear as a doublet coupled to the proton at C5. The proton at C5 will appear as a doublet of doublets, coupled to both H2 and H6.
Aliphatic Region (δ 1.1 - 3.6 ppm): The N,N-diethyl group will exhibit a characteristic pattern. Due to hindered rotation around the C-N amide bond at room temperature, the two ethyl groups may be chemically non-equivalent, leading to two sets of signals. This would manifest as two overlapping quartets for the methylene (-CH₂-) protons and two overlapping triplets for the methyl (-CH₃) protons. The methylene protons are adjacent to the nitrogen atom and will be found further downfield (δ ~3.2-3.6 ppm) compared to the methyl protons (δ ~1.1-1.3 ppm).
¹³C NMR Analysis: The carbon NMR spectrum provides information on each unique carbon environment.
Carbonyl Carbon (δ ~168-170 ppm): The amide carbonyl carbon is typically found in this downfield region.
Aromatic Carbons (δ ~125-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C3) and the carbon attached to the carbonyl group (C1) will be significantly deshielded. The carbon bearing the chlorine atom (C4) will also be downfield. The remaining C-H carbons (C2, C5, C6) will appear in the expected aromatic region.
Aliphatic Carbons (δ ~12-45 ppm): The methylene carbons (-CH₂-) of the diethyl groups are expected around δ 40-43 ppm, while the terminal methyl carbons (-CH₃) would appear further upfield, around δ 12-15 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | ¹³C NMR | Predicted Shift (ppm) |
| H2 | ~8.0 - 8.2 | d | C=O | ~168 |
| H5 | ~7.7 - 7.9 | dd | C1 | ~138 |
| H6 | ~7.5 - 7.7 | d | C2 | ~128 |
| -CH₂- (ethyl) | ~3.2 - 3.6 | q (broad or multiple) | C3 | ~148 |
| -CH₃ (ethyl) | ~1.1 - 1.3 | t (broad or multiple) | C4 | ~132 |
| C5 | ~130 | |||
| C6 | ~125 | |||
| -CH₂- (ethyl) | ~42 | |||
| -CH₃ (ethyl) | ~13 |
Predicted values are based on substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides a fingerprint of the functional groups present in the molecule.
The infrared (IR) and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct functional moieties. Aromatic nitro compounds typically show strong absorptions for the asymmetric and symmetric stretching vibrations of the NO₂ group. researchgate.net The C-Cl stretching frequency is generally observed in the region of 800-500 cm⁻¹. researchgate.net
Based on studies of related compounds like 4-chloro-3-nitrobenzonitrile and other substituted benzaldehydes, a general assignment of the principal vibrational modes can be made. researchgate.netnih.gov
Table 1: Tentative Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |
|---|---|---|
| ~3100-3000 | C-H | Aromatic Stretching |
| ~2975-2850 | C-H | Aliphatic (CH₂, CH₃) Stretching |
| ~1630-1650 | C=O | Amide I Band (Carbonyl Stretch) |
| ~1530-1550 | NO₂ | Asymmetric Stretching |
| ~1340-1360 | NO₂ | Symmetric Stretching |
| ~1450-1480 | C=C | Aromatic Ring Stretching |
| ~1280 | C-N | Amide III Band |
| ~800-850 | C-H | Aromatic Out-of-plane Bending |
Note: The exact positions of these bands can vary based on the molecular environment and physical state of the sample.
The vibrational spectra can offer clues about the molecule's conformation. The position and shape of the amide I band (C=O stretch) are sensitive to the local environment, including the orientation of the diethylamino group. Rotation around the C(O)-N bond can lead to different conformers, which may be distinguishable through subtle shifts in the vibrational frequencies.
Furthermore, computational studies on similar molecules, such as 4-chloro-3-nitrobenzonitrile, have utilized theoretical calculations to match experimental IR and Raman spectra, providing a more detailed understanding of the vibrational modes and molecular geometry. nih.gov Such an approach for this compound could elucidate the planarity of the amide group and its orientation relative to the substituted benzene ring.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Elucidation
Mass spectrometry is a key technique for confirming the molecular weight and investigating the fragmentation patterns of this compound. The nominal molecular weight of the compound (C₁₁H₁₃ClN₂O₃) is approximately 256.69 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A plausible fragmentation pathway, based on the structure and data from related N,N-diethylbenzamides, would involve: nih.govnist.gov
Formation of the molecular ion [M]⁺˙.
Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the diethylamino group to form a stable acylium ion.
McLafferty-type rearrangement is unlikely due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain.
Cleavage of the amide bond: Fragmentation can occur at the C(O)-N bond.
Loss of the nitro group: The molecule can lose NO₂ (46 Da).
Formation of the benzoyl cation: Cleavage of the N,N-diethyl group can lead to the formation of the 4-chloro-3-nitrobenzoyl cation.
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Plausible Fragment Ion |
|---|---|
| 256/258 | [C₁₁H₁₃³⁵ClN₂O₃]⁺˙ / [C₁₁H₁₃³⁷ClN₂O₃]⁺˙ (Molecular ion with isotopic pattern for Cl) |
| 227/229 | [M - C₂H₅]⁺ |
| 185/187 | [Cl(NO₂)C₆H₃CO]⁺ (4-chloro-3-nitrobenzoyl cation) |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.
Chiroptical Properties and Stereochemical Considerations
The parent compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exhibit chiroptical properties such as optical rotation.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been instrumental in characterizing the geometry, electronic structure, and spectroscopic parameters of benzamide (B126) derivatives.
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For 4-chloro-N,N-diethyl-3-nitrobenzamide, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. mdpi.com
For a molecule like this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzene (B151609) ring and the nitrogen atom of the amide group. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitro group and the chloro-substituted carbon atom.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to show strong negative potential, whereas the hydrogen atoms and the region around the chloro group might exhibit positive potential.
DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) and Raman vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to validate the computational model. researchgate.net
NMR: The chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
IR and Raman: The vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical level.
UV-Vis: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the excitation energies and oscillator strengths of electronic transitions. researchgate.net
For this compound, the calculated spectra would be expected to show characteristic peaks corresponding to the various functional groups present in the molecule. For instance, the IR spectrum would feature strong absorptions for the C=O stretching of the amide, the N-O stretching of the nitro group, and the C-Cl stretching.
Quantum Chemical Descriptors for Reactivity Prediction
Beyond the electronic structure, computational chemistry offers a range of descriptors to predict the reactivity of a molecule.
Fukui functions and other local reactivity indices derived from conceptual DFT provide a quantitative measure of the reactivity at different atomic sites within a molecule. These indices help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint the atoms that are most likely to participate in a chemical reaction.
For studying chemical reactions involving this compound, reaction path analysis and transition state modeling are invaluable. These methods allow for the mapping of the energy profile along a reaction coordinate, identifying the transition state structure and the activation energy barrier. This information is crucial for understanding the mechanism and kinetics of a reaction. For example, one could model the nucleophilic aromatic substitution of the chlorine atom or the reduction of the nitro group.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Solution Phase
Detailed molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally similar compounds. For the related compound, 4-chloro-3-nitrobenzamide (B92726), crystallographic studies have elucidated its solid-state conformation and intermolecular interactions. In the crystal structure, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.net Furthermore, π–π stacking interactions between the benzene rings, with a centroid–centroid distance of 3.803 (3) Å, contribute to the stability of the crystal lattice. nih.govresearchgate.net
For this compound in a solution phase, MD simulations would be essential to understand its dynamic behavior. Such simulations would model the explicit interactions between the solute and solvent molecules, revealing the preferential solvation and the solvent's influence on the conformational landscape of the molecule. The flexibility of the N,N-diethyl groups would be a key focus, as their rotation and orientation would be significantly affected by the surrounding solvent molecules. The simulations would likely reveal a distribution of different conformers in equilibrium, with the relative populations depending on the solvent's polarity and hydrogen-bonding capabilities. Intermolecular interactions in solution would be characterized by a combination of van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding between the nitro and amide groups with protic solvent molecules.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling for this compound has not been specifically reported. QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For a compound like this compound, a QSRR model could predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group.
Developing a QSRR model would involve calculating a set of molecular descriptors for this compound and a series of structurally related compounds. These descriptors, which can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological, would then be correlated with experimentally determined reactivity data using statistical methods like multiple linear regression or machine learning algorithms. While no specific QSRR model for this compound is available, data for related nitrobenzamide derivatives could potentially be used to build a predictive model.
Solvent Effects on Electronic Structure and Reactivity
The influence of solvents on the electronic structure and reactivity of this compound is a critical aspect of its chemical behavior, although specific experimental or computational studies on this molecule are scarce. Generally, the polarity of the solvent can significantly affect the ground and excited state electronic properties of a molecule. For this compound, an increase in solvent polarity is expected to lead to a stabilization of the polar ground state, potentially causing a red shift (bathochromic shift) in its UV-Vis absorption spectrum.
Computational chemistry methods, such as Density Functional Theory (DFT) with implicit or explicit solvent models, would be invaluable in quantifying these effects. These calculations could predict changes in molecular orbital energies, dipole moments, and atomic charges as a function of the solvent environment. Such changes in the electronic structure would, in turn, influence the molecule's reactivity. For instance, a more polarized C-Cl bond in a polar solvent might enhance the susceptibility of the aromatic ring to nucleophilic attack. Similarly, the reactivity of the nitro group towards reduction could be modulated by the solvent's ability to stabilize charged intermediates.
Synthesis and Characterization of Derivatives and Analogues of 4 Chloro N,n Diethyl 3 Nitrobenzamide
Systematic Structural Modifications
The substitution of the chlorine atom at the 4-position with other halogens (fluorine, bromine, iodine) significantly impacts the electronic and steric properties of the benzamide (B126) ring. The synthesis of these analogues typically starts from the corresponding 4-halo-3-nitrobenzoic acid.
Fluoro Analogues : The synthesis of a 4-fluoro analogue can begin with the nitration of 4-fluorobenzoic acid. For instance, 4-fluorobenzoic acid can be nitrated using potassium nitrate (B79036) in concentrated sulfuric acid to yield 4-fluoro-3-nitrobenzoic acid. chemicalbook.com This acid can then be converted to the corresponding N,N-diethyl amide.
Bromo Analogues : The synthesis of bromo-substituted derivatives, such as 4-bromo-N,N-diethyl-3-methylbenzamide, demonstrates the feasibility of incorporating bromine into the scaffold. vulcanchem.com The synthesis of the direct bromo analogue would follow a similar pathway, starting from 4-bromo-3-nitrobenzoic acid.
Iodo Analogues : The preparation of 4-iodo-3-nitrobenzamide (B1684207) has been explored, providing a route to the iodo-derivative. google.com A key challenge in these syntheses is preventing unwanted side reactions, such as the nucleophilic aromatic substitution of the iodo group when using reagents like thionyl chloride. google.com To circumvent this, a method involving the conversion of 4-iodo-3-nitrobenzoic acid to its methyl ester, followed by reaction with the desired amine, has been developed. google.com This two-step process avoids the formation of chloro impurities. google.com
The table below summarizes the precursors for synthesizing halogen analogues.
| Halogen | Precursor Compound | Synthetic Approach |
| Fluorine | 4-Fluoro-3-nitrobenzoic acid | Nitration of 4-fluorobenzoic acid, followed by amidation. chemicalbook.com |
| Bromine | 4-Bromo-3-nitrobenzoic acid | Standard amidation procedures. |
| Iodine | 4-Iodo-3-nitrobenzoic acid | Conversion to an ester intermediate, followed by amidation to avoid side reactions. google.com |
The nitro group is a critical functional group that strongly influences the electronic nature of the aromatic ring and can be chemically transformed to introduce new functionalities.
Variations in its position would require starting from a different isomer of the chloronitrobenzoic acid precursor. However, a more common and synthetically valuable modification is the reduction of the nitro group to an amine. This transformation yields 3-amino-4-chlorobenzamide (B10115) derivatives, which are versatile intermediates for further functionalization. researchgate.net
The reduction of aromatic nitro compounds to the corresponding anilines is a well-established transformation in organic chemistry, with several reliable methods available. wikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation : This is a common method using catalysts like Palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. wikipedia.orgscispace.com
Metal-Acid Systems : Classic methods include the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com
Other Reducing Agents : A variety of other reagents can be employed, such as zinc dust with ammonium (B1175870) chloride or sodium hydrosulfite. wikipedia.orgscispace.comgoogle.com For example, the reduction of a 3-nitro-4-chloro-N-arylbenzamide to its 3-amino derivative has been successfully achieved using zinc and sodium hydroxide. google.com
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. scispace.com
The table below details common methods for the reduction of the nitro group.
| Method | Reagents | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, or Raney Nickel | Generally high yields and clean reactions. wikipedia.orgscispace.com |
| Metal in Acidic Media | Sn/HCl or Fe/HCl | A classic and robust method for nitro group reduction. scispace.com |
| Zinc Reduction | Zn/NH₄Cl or Zn/NaOH | A milder alternative to strong acid systems. wikipedia.orggoogle.com |
Altering the N,N-diethylamide group is a straightforward way to create a diverse range of analogues. This is typically achieved by reacting an activated form of the 4-chloro-3-nitrobenzoic acid core (such as the acyl chloride) with different primary or secondary amines. mdpi.comnih.gov
The general synthetic route involves converting 4-chloro-3-nitrobenzoic acid to 4-chloro-3-nitrobenzoyl chloride, often using thionyl chloride (SOCl₂) or a similar chlorinating agent. nih.govresearchgate.net The resulting acyl chloride is then reacted with a wide variety of amines to produce the desired benzamide derivative. mdpi.comnih.gov
Examples of such modifications include:
N-Alkyl/Aryl Analogues : Synthesizing a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives by reacting the corresponding benzoyl chloride with various anilines and amines. nih.gov
N-Phenethyl Analogues : The reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine using the Schotten-Baumann reaction conditions to form N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com
N-Phenyl Analogues : The synthesis of compounds like 4-chloro-N-(4-fluorophenyl)-3-nitrobenzamide involves the reaction of the nitro compound with 4-fluoroaniline.
A non-classical Mitsunobu reaction has also been reported for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine (B46881), offering an alternative route that avoids the need for an acyl chloride intermediate. nih.gov
The table below showcases the diversity of amide moieties that can be introduced.
| Amine Reactant | Resulting Amide Moiety |
| Dimethylamine | N,N-Dimethylbenzamide |
| Aniline | N-Phenylbenzamide researchgate.net |
| 4-Fluoroaniline | N-(4-Fluorophenyl)benzamide |
| Various Alkyl/Aryl Amines | N-(Alkyl/Aryl)benzamide nih.gov |
| 2-(3-chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl)benzamide mdpi.com |
Introducing additional substituents onto the benzene (B151609) ring can further modulate the properties of the parent compound. This can be accomplished either by starting with a pre-substituted benzoic acid or by performing electrophilic aromatic substitution on a suitable precursor.
Alkyl Substitutions : The synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide demonstrates the introduction of an alkyl group. researchgate.netresearchgate.net This is typically achieved by starting with the appropriately substituted raw material, in this case, 3-methyl-4-nitrobenzoic acid.
Sulfamoyl Substitutions : More complex functional groups can also be added. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized starting from 2-chloro-4-nitrobenzoic acid, which was first chlorosulfonylated before being converted to the sulfonamide and finally the benzamide. nih.gov
Other Functional Groups : The directing effects of the existing chloro and nitro groups must be considered when planning further substitutions on the 4-chloro-3-nitrobenzamide (B92726) ring. libretexts.org Advanced synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) could potentially be used to introduce aryl or other groups, although this would likely require a precursor with a different halogen, such as bromine or iodine, at the desired position. vulcanchem.com
The table below provides examples of additional ring substitutions.
| Substituent | Position | Starting Material Example |
| Methyl | 3 | 3-Methyl-4-nitrobenzoic acid researchgate.net |
| (4-chlorophenyl)sulfamoyl | 5 | 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid nih.gov |
Comparative Reactivity and Structure-Reactivity Relationship (SAR) Studies of Analogues
Structure-activity relationship (SAR) studies aim to correlate specific structural features of a molecule with its chemical reactivity or biological activity. By comparing the properties of the systematically modified analogues described above, researchers can deduce the role of each functional group.
Influence of the Halogen : The nature of the halogen at the 4-position influences the electrophilicity of the benzene ring. The high electronegativity of fluorine compared to chlorine, bromine, and iodine alters the electron density of the ring, which can affect reaction rates and biological interactions. In studies of related benzamide structures, the introduction of different halogen substituents has been shown to correlate with changes in biological activity, such as enhanced enzyme inhibition.
Role of the Nitro Group : The strongly electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. google.com Its reduction to an electron-donating amino group drastically changes the electronic properties of the molecule, which in turn affects its reactivity and potential as a precursor for further synthesis.
Impact of Amide Moiety : Modifications to the N,N-diethylamide group primarily affect the steric bulk and lipophilicity of the molecule. In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives as potential antidiabetic agents, the nature of the N-substituent was critical for activity. It was found that having both an electron-donating group (like -CH₃) and an electron-withdrawing group (-NO₂) on an N-phenyl ring significantly enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.gov This highlights the importance of the amide substituent in dictating interactions with biological targets. nih.gov
Novel Synthetic Routes to Access Diverse Derivatives
The development of efficient and versatile synthetic routes is essential for generating diverse libraries of derivatives for screening and analysis.
Amidation via Ester Intermediates : To overcome the formation of impurities during the conversion of 4-iodo-3-nitrobenzoic acid to its amide using thionyl chloride, an improved process was developed. google.com This route proceeds through a 4-iodo-3-nitrobenzoic acid methyl ester, which is then treated with ammonia (B1221849) gas in a non-aqueous polar solvent like methanol (B129727) to yield the final, highly pure amide product. google.com This method avoids the problematic nucleophilic substitution of the iodine atom. google.com
Palladium-Catalyzed Carbonylation : This method offers a potential route for synthesizing benzamides. It has been used to synthesize related compounds like N,N-dibutyl-4-methylbenzamide from tertiary amines, suggesting its applicability in this chemical space. vulcanchem.com
Schotten-Baumann Reaction : This classic method provides a facile and rapid way to synthesize amide bonds from amines and acyl chlorides. It was successfully used to synthesize N-(3-chlorophenethyl)-4-nitrobenzamide from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com
Mitsunobu Reaction : A non-classical application of the Mitsunobu reaction has been demonstrated for the direct synthesis of N,N-diethylbenzamides from the corresponding benzoic acids and diethylamine. nih.gov This methodology avoids the need to prepare an acyl chloride and represents a valuable alternative to traditional methods, especially when other sensitive functional groups are present. nih.gov
Sequential Amination for Heterocyclic Analogues : In the synthesis of more complex structures like quinazolines, a 4-chloro intermediate can be generated and then subjected to sequential amination reactions. acs.org The high electrophilicity of the 4-chlorine substituent allows for selective and high-yield substitution with a primary amine, followed by a second substitution at another position under harsher conditions. acs.org
Role in Advanced Organic Synthesis and Materials Chemistry
4-chloro-N,N-diethyl-3-nitrobenzamide as a Key Building Block for Complex Molecules
The chloro-nitro-substituted benzamide (B126) framework is a versatile scaffold in organic synthesis, serving as a foundational element for the construction of more elaborate molecular architectures. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for certain reactions, while the amide functionality provides a handle for further derivatization.
While direct examples of this compound in the synthesis of heterocyclic systems are not extensively documented, the utility of analogous chloro-nitro aromatic compounds as precursors is well-established. For instance, related compounds can undergo reactions where the nitro group is reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic rings. The presence of the chlorine atom offers a site for nucleophilic substitution or cross-coupling reactions, further expanding the synthetic possibilities for creating diverse heterocyclic structures. These systems are of significant interest in medicinal chemistry and materials science.
The this compound molecule is a valuable intermediate in multi-step synthetic sequences. The nitro and chloro groups can be chemically modified to introduce a wide array of other functional groups. For example, the nitro group can be reduced to an amine, which can then be diazotized and converted into a variety of substituents. The chlorine atom can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Research on structurally similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, demonstrates the utility of the chloro-nitrobenzamide core in building complex molecules. nih.gov In these syntheses, the foundational benzamide structure is elaborated through a series of reactions to produce a library of compounds with potential biological activity. nih.gov Similarly, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide highlights how the nitrobenzamide unit can be coupled with other molecules to create hybrid structures. mdpi.com
The following table outlines the potential transformations of the functional groups present in this compound, underscoring its role as a versatile synthetic intermediate.
| Functional Group | Potential Transformation | Resulting Functionality |
|---|---|---|
| Nitro Group (-NO2) | Reduction | Amine (-NH2) |
| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution | Ether, Amine, Thiol, etc. |
| Chloro Group (-Cl) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Alkyl, Aryl, Vinyl groups |
| Amide (-CON(Et)2) | Hydrolysis | Carboxylic Acid (-COOH) |
| Amide (-CON(Et)2) | Reduction | Amine (-CH2N(Et)2) |
Integration into Polymer and Advanced Materials Science (non-biological applications)
While the primary focus of research on chloro-nitrobenzamide derivatives has been in medicinal chemistry, the inherent properties of these molecules suggest potential for their integration into polymer and advanced materials science for non-biological applications. The presence of polar functional groups and an aromatic core can impart specific properties to materials. For instance, the nitro group is known for its electron-accepting properties, which could be utilized in the design of organic electronic materials.
Although direct applications of this compound in this area are not yet well-documented, the broader class of nitroaromatic compounds has been explored in materials science. The potential for this compound to be incorporated into polymeric structures, either as a monomer or as a functional additive, remains an area for future investigation.
Exploration in Supramolecular Assembly and Crystal Engineering
The arrangement of molecules in the solid state, governed by intermolecular interactions, is a key focus of supramolecular chemistry and crystal engineering. While the crystal structure of this compound is not publicly available, studies on the closely related compound 4-chloro-3-nitrobenzamide (B92726) provide valuable insights into the types of intermolecular interactions that can be expected.
In the crystal structure of 4-chloro-3-nitrobenzamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net Furthermore, π–π stacking interactions between the benzene (B151609) rings, with a centroid–centroid distance of 3.803 Å, contribute to the stability of the crystal lattice. researchgate.net It is plausible that this compound would also exhibit a rich network of intermolecular interactions, although the presence of the two ethyl groups on the amide nitrogen would preclude the formation of N-H...O hydrogen bonds. However, C-H...O interactions involving the ethyl groups and the nitro and amide oxygen atoms, as well as π–π stacking, would likely play a significant role in its crystal packing.
The study of different polymorphic forms of other benzamide derivatives, such as 3-chloro-N-(2-fluorophenyl)benzamide, reveals the crucial role of weak interactions, including Cl···Cl and C—H···F interactions, in directing the formation of different crystal structures. ias.ac.in This highlights the potential for this compound to form different solid-state arrangements based on crystallization conditions, which could in turn influence its physical properties.
The following table summarizes the likely intermolecular interactions that could govern the supramolecular assembly of this compound, based on the analysis of analogous structures.
| Interaction Type | Potential Participating Atoms/Groups | Significance in Supramolecular Assembly |
|---|---|---|
| C—H⋯O Hydrogen Bonds | Aromatic C-H and Ethyl C-H with Nitro/Amide Oxygens | Directional interactions influencing molecular packing |
| π–π Stacking | Aromatic Rings | Contributes to the stabilization of the crystal lattice |
| Halogen Bonding (Cl···O/N) | Chlorine atom with Nitro/Amide Oxygens or Nitrogen | Can act as a directional force in crystal engineering |
| Dipole-Dipole Interactions | Polar C-Cl, C-N, and N=O bonds | Contribute to the overall cohesive energy of the crystal |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Transformations Involving 4-chloro-N,N-diethyl-3-nitrobenzamide
The functional groups of this compound make it a prime candidate for a variety of catalytic transformations, which remain a significant area for future investigation.
A primary focus would be the selective catalytic reduction of the nitro group. This transformation is a cornerstone of industrial chemistry, yielding valuable amino-anilines. Research could explore the use of various catalytic systems to achieve high yields and selectivity. Traditional methods often employ iron powder in acidic media, but modern catalysis offers more efficient and environmentally benign alternatives. rsc.org For instance, catalytic hydrogenation using noble metal catalysts such as Palladium on carbon (Pd/C) or rhodium has proven effective for the reduction of related chloro-nitroaromatic compounds. dtic.milgoogle.com Non-noble metal catalysts, including nickel and copper, also present a cost-effective avenue for investigation. nih.gov
Future studies could systematically evaluate these catalysts for the reduction of this compound to 3-amino-4-chloro-N,N-diethylbenzamide, a potentially useful synthetic intermediate. Research could focus on optimizing reaction conditions (temperature, pressure, solvent) to maximize the yield of the desired amine while preventing dehalogenation—a common side reaction in the hydrogenation of halonitrobenzenes. google.com
Furthermore, the chloro and nitro groups open the door to various cross-coupling reactions. Nickel-catalyzed multicomponent reactions, for example, could enable the construction of complex molecular architectures in a single step. acs.org The development of catalytic systems that can selectively activate the C-Cl bond for Suzuki, Heck, or Buchwald-Hartwig couplings, while leaving the nitro and amide groups intact, would be a significant advancement.
Table 1: Potential Catalytic Transformations for Future Study
| Reaction Type | Potential Catalyst(s) | Target Product | Research Goal |
|---|---|---|---|
| Nitro Group Reduction | Pd/C, Rh/Al₂O₃, Raney Ni, Cu | 3-amino-4-chloro-N,N-diethylbenzamide | High selectivity, prevention of dehalogenation |
| C-Cl Cross-Coupling | Ni-based, Pd-based | Aryl- or vinyl-substituted benzamides | Selective C-Cl bond activation, functional group tolerance |
Investigation of Photochemical and Electrochemical Reactivity
The electronic properties imparted by the nitro group suggest that this compound possesses unexplored photochemical and electrochemical reactivity.
Electrochemical Reactivity: The electrochemical reduction of nitroaromatic compounds is a well-established field, typically proceeding through a series of intermediates including nitroso and hydroxylamine species en route to the corresponding amine. rsc.orgdtic.milacs.orgnih.gov The specific reduction potential and reaction pathway for this compound have not been determined. Future electrochemical studies, such as cyclic voltammetry, could elucidate the reduction mechanism and potentials. This knowledge is crucial for designing selective electrosynthetic routes to the amine or potentially stable intermediates like the hydroxylamine. acs.org Electrochemical methods offer a green alternative to chemical reductants, as they use electrons as a traceless reagent, minimizing waste. acs.org
Photochemical Reactivity: Nitroaromatic compounds are known to have unique photochemical properties, including the ability to undergo photoinduced rearrangements and act as photosensitizers. researchgate.net Research into the photochemistry of this compound could uncover novel reactions. For instance, some nitroaromatics can release nitric oxide (NO) upon irradiation, a property of interest in developing photolabile protecting groups or therapeutic agents. rsc.org The interaction between the excited state of the nitroaromatic core and the adjacent chloro and amide substituents could lead to unique intramolecular photoreactions, such as cyclizations or rearrangements, which warrant investigation. researchgate.net Studies on the fluorescence quenching of sensor molecules by nitroaromatics suggest that the electron-accepting nature of the nitro group is key to these interactions, a principle that could be explored for the target compound. acs.orgnih.gov
Green Chemistry Innovations in its Production and Downstream Reactions
The principles of green chemistry offer a roadmap for improving the synthesis and subsequent use of this compound.
Greener Synthesis: The production of benzamides often involves the reaction of a carboxylic acid with an amine. The synthesis of the precursor, 4-chloro-3-nitrobenzoic acid, typically involves the nitration of p-chlorobenzoic acid. wikipedia.org The subsequent conversion to the amide likely employs reagents such as thionyl chloride to form an acyl chloride, a process that generates hazardous byproducts. Future research could focus on developing direct amidation methods that avoid such reagents, possibly through catalytic activation of the carboxylic acid. Furthermore, the use of hazardous organic solvents could be minimized by exploring alternative reaction media like water, ionic liquids, or deep eutectic solvents, which have been successfully used in the synthesis of related heterocyclic compounds like benzimidazoles. mdpi.comnih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. niscpr.res.innih.gov
Greener Downstream Reactions: For subsequent reactions, such as the catalytic reduction of the nitro group, green innovations are also possible. The use of water as a solvent, supported nanocatalysts for enhanced recyclability, and transfer hydrogenation using safer hydrogen donors could drastically improve the environmental footprint of these processes.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
To optimize reactions and gain a deeper understanding of their mechanisms, advanced in-situ characterization techniques are invaluable. The application of these tools to reactions involving this compound is a completely unexplored field.
Process Analytical Technology (PAT) tools such as in-situ infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could provide real-time data on the concentration of reactants, intermediates, and products. spectroscopyonline.comsemanticscholar.org For example, monitoring the catalytic hydrogenation of the nitro group using in-situ IR spectroscopy (ReactIR) could allow for the precise determination of the reaction endpoint and the detection of any transient intermediates, leading to improved process control and safety. frontiersin.org Similarly, in-situ Raman spectroscopy could track changes in vibrational modes associated with the C-Cl, C-NO₂, and amide bonds during a substitution or coupling reaction. researchgate.net These techniques are essential for generating accurate kinetic data and validating proposed reaction mechanisms. spectroscopyonline.com
Table 2: Potential In-Situ Monitoring Techniques for Reaction Analysis
| Technique | Application | Information Gained |
|---|---|---|
| In-situ IR (FTIR) | Monitoring catalytic reduction or nucleophilic substitution | Real-time concentration profiles, detection of intermediates, reaction kinetics |
| In-situ Raman | Following C-Cl or C-NO₂ bond transformations | Tracking specific functional group changes, catalyst behavior |
Deepening Theoretical Understanding of Complex Reaction Mechanisms
Computational chemistry provides powerful tools to predict reactivity and elucidate complex reaction mechanisms, offering insights that can guide experimental work. rsc.orgescholarship.org For this compound, theoretical studies are a completely open area of research.
Density Functional Theory (DFT) calculations could be employed to model the potential energy surfaces of its various potential reactions. nih.gov For instance, computational studies could predict the regioselectivity of electrophilic aromatic substitution on the ring, assessing the directing effects of the three existing substituents. rsc.org In the context of catalytic reduction, theoretical models can help understand how the substrate adsorbs onto the catalyst surface and the mechanism of N-O bond cleavage. nih.govresearchgate.net
Furthermore, computational modeling can predict spectroscopic properties (e.g., NMR shifts, IR frequencies) of potential intermediates, which would be invaluable for interpreting data from in-situ monitoring experiments. researchgate.net Theoretical studies can also rationalize the barriers for different reaction pathways, such as direct nitro reduction versus a condensation pathway, providing a molecular-level understanding that is crucial for designing more efficient and selective chemical processes. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N,N-diethyl-3-nitrobenzamide, and how can reaction efficiency be improved?
- Methodology : The compound is typically synthesized via amidation of 4-chloro-3-nitrobenzoic acid derivatives. Acyl chloride intermediates (e.g., using thionyl chloride under reflux) are reacted with diethylamine. Key optimization steps include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity and yield .
- Purification : Column chromatography or recrystallization from methanol to isolate the product .
Q. How can structural characterization be reliably performed for this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation (e.g., ¹H NMR peaks for diethyl groups at δ ~1.2–1.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 285.06) .
- UV-Vis spectroscopy : Identify π→π* transitions in the nitrobenzene moiety (λmax ~260–280 nm) .
Q. What are the solubility and stability profiles of this compound under various conditions?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; limited solubility in water. Use co-solvents like ethanol for aqueous solutions .
- Stability : Store at –20°C in inert atmospheres to prevent nitro group reduction or hydrolysis. Degradation under UV light requires amber vials .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with bacterial enzyme targets?
- Approach :
- Molecular docking : Use software like AutoDock Vina to simulate binding to acps-pptase enzymes, which are critical in bacterial lipid biosynthesis .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity) .
- Validation : Compare computational results with enzymatic inhibition assays (IC50 values) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Case example : Discrepancies in dihedral angles between solution (NMR) and solid-state (X-ray) structures can arise from conformational flexibility.
- Mitigation : Use dynamic NMR to study rotational barriers or variable-temperature crystallography .
- Cross-validation : Pair spectroscopic data with single-crystal X-ray diffraction (e.g., R factor <0.05 for high confidence) .
Q. How can derivatives of this compound be designed to enhance antimicrobial activity?
- Synthetic modifications :
- Nitro group reduction : Catalytic hydrogenation to amines for improved bioavailability .
- Halogen substitution : Replace chlorine with trifluoromethyl groups to increase lipophilicity and target affinity .
- Biological testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
Q. What role do solvation effects play in the compound’s reactivity during synthesis?
- Solvent impact :
- Polar solvents : Stabilize transition states in amidation (e.g., DMF reduces activation energy) .
- Hydrogen bonding : Methanol enhances crystallization by forming H-bonds with the amide group .
- Computational tools : COSMO-RS simulations to predict solvation-free energies .
Q. How can SAR studies guide the optimization of this compound’s pharmacokinetic properties?
- Key parameters :
- Lipophilicity (logP) : Modify substituents (e.g., diethyl vs. dimethyl groups) to balance membrane permeability and solubility .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation .
- In vitro assays : Microsomal stability tests and plasma protein binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
